4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid
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Overview
Description
4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid is a versatile small molecule scaffold used primarily in research and development. It has a molecular formula of C14H17N3O2 and a molecular weight of 259.3 g/mol
Preparation Methods
The synthesis of 4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid involves several steps. One common method includes the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with benzylamine, followed by oxidation to form the desired benzoic acid derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals and as a ligand in biochemical assays. Industrially, it finds applications in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
4-((((1-Ethyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid can be compared with similar compounds such as:
- **4-(((1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid
- **4-(((1-methyl-1H-pyrazol-4-yl)methyl)amino)methyl)benzoic acid These compounds share similar core structures but differ in their substituents, which can affect their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific ethyl group, which can influence its interaction with molecular targets and its overall stability .
Properties
IUPAC Name |
4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-17-10-12(9-16-17)8-15-7-11-3-5-13(6-4-11)14(18)19/h3-6,9-10,15H,2,7-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNCSSCXIQQFSFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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